

# 2-Oxocycloheptane-1-carbaldehyde CAS number and identifiers

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## Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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## In-Depth Technical Guide: 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Oxocycloheptane-1-carbaldehyde** (CAS No. 1589-24-8), a bifunctional organic compound with potential applications in synthetic chemistry and drug discovery. This document collates available data on its chemical identifiers, physical and chemical properties, and likely synthetic routes. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, information regarding analogous compounds, particularly 2-oxocyclohexane-1-carbaldehyde, is referenced to provide insights into its reactivity and characteristics.

## Chemical Identifiers and Physical Properties

**2-Oxocycloheptane-1-carbaldehyde**, also known as 2-formylcycloheptanone, is a cyclic beta-keto aldehyde. Its chemical structure combines a seven-membered carbocyclic ring with both a ketone and an aldehyde functional group, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for **2-Oxocycloheptane-1-carbaldehyde**

Identifier Type	Data
CAS Number	1589-24-8
IUPAC Name	2-oxocycloheptane-1-carbaldehyde
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	140.18 g/mol
Canonical SMILES	C1CCC(=O)C(C1)C=O
InChI Key	NRWWBIUKYXKRGS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **2-Oxocycloheptane-1-carbaldehyde**

Property	Value	Notes
Boiling Point	58-60 °C at 1.5 Torr	Experimental
Density	1.101 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	7.08 ± 0.20	Predicted
LogP	1.33470	Predicted

## Synthesis and Experimental Protocols

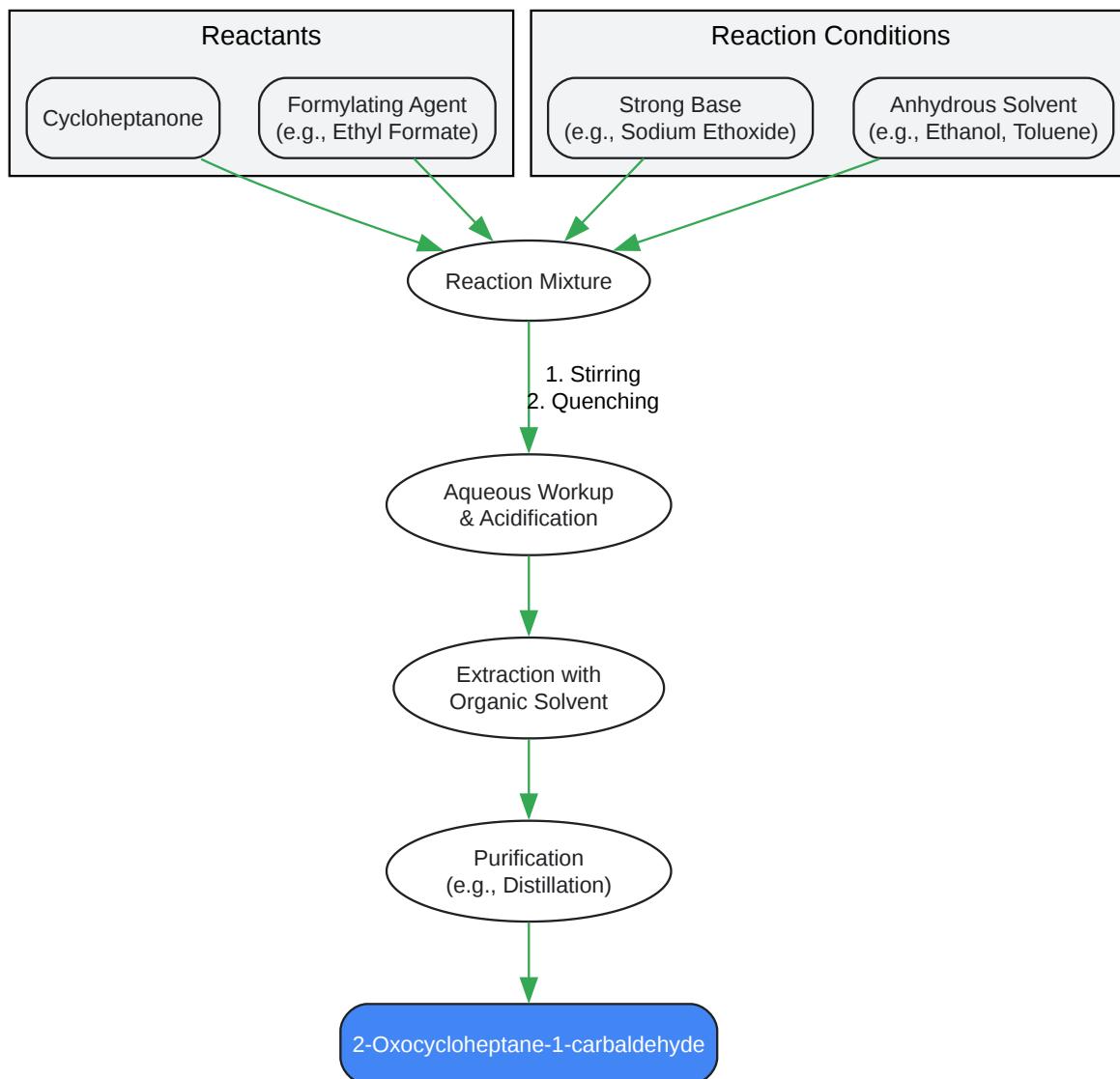
Detailed, peer-reviewed experimental protocols for the synthesis of **2-Oxocycloheptane-1-carbaldehyde** are not readily available in the public domain. However, the synthesis of analogous 2-formylcycloalkanones is well-established and typically proceeds via the Claisen condensation of the corresponding cycloalkanone with an appropriate formylating agent.

## General Synthetic Approach: Formylation of Cycloheptanone

A plausible and commonly employed method for the synthesis of **2-Oxocycloheptane-1-carbaldehyde** is the formylation of cycloheptanone. This reaction introduces the aldehyde group at the alpha-position to the ketone.

## Experimental Workflow: Formylation of Cycloheptanone

## General Synthesis of 2-Oxocycloheptane-1-carbaldehyde

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Caption: General workflow for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.

Detailed Hypothetical Protocol:

- Materials: Cycloheptanone, ethyl formate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (10% aqueous solution), saturated sodium chloride solution, anhydrous magnesium sulfate.
- Procedure:
  - A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
  - The solution is cooled in an ice bath, and cycloheptanone is added dropwise with stirring.
  - Ethyl formate is then added dropwise to the reaction mixture, and stirring is continued at room temperature for several hours to overnight.
  - The reaction is quenched by the addition of water.
  - The aqueous layer is washed with diethyl ether to remove any unreacted starting materials.
  - The aqueous layer is then acidified with a 10% hydrochloric acid solution until it is acidic to litmus paper.
  - The product is extracted with diethyl ether.
  - The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
  - The crude product is purified by vacuum distillation to yield **2-Oxocycloheptane-1-carbaldehyde**.

## Spectroscopic Data

Specific spectroscopic data for **2-Oxocycloheptane-1-carbaldehyde** is not widely published. The following table provides expected characteristic spectroscopic features based on the analysis of analogous compounds like 2-oxocyclohexane-1-carbaldehyde.

Table 3: Predicted Spectroscopic Data for **2-Oxocycloheptane-1-carbaldehyde**

Spectroscopic Technique	Feature	Expected Chemical Shift/Value
<sup>1</sup> H NMR	Aldehyde Proton (-CHO)	$\delta$ 9.5-10.5 ppm (singlet)
Enolic Proton (-C(OH)=CH-)	$\delta$ 12-15 ppm (broad singlet, if tautomer exists)	
$\alpha$ -Protons to Carbonyls	$\delta$ 2.0-2.8 ppm (multiplets)	
Other Methylene Protons	$\delta$ 1.2-2.0 ppm (multiplets)	
<sup>13</sup> C NMR	Ketone Carbonyl (C=O)	$\sim$ 200-210 ppm
Aldehyde Carbonyl (CHO)	$\sim$ 190-200 ppm	
Infrared (IR)	C=O Stretch (Ketone)	$\sim$ 1710-1730 cm <sup>-1</sup>
C=O Stretch (Aldehyde)	$\sim$ 1720-1740 cm <sup>-1</sup>	
C-H Stretch (Aldehyde)	$\sim$ 2720 and $\sim$ 2820 cm <sup>-1</sup> (two bands)	

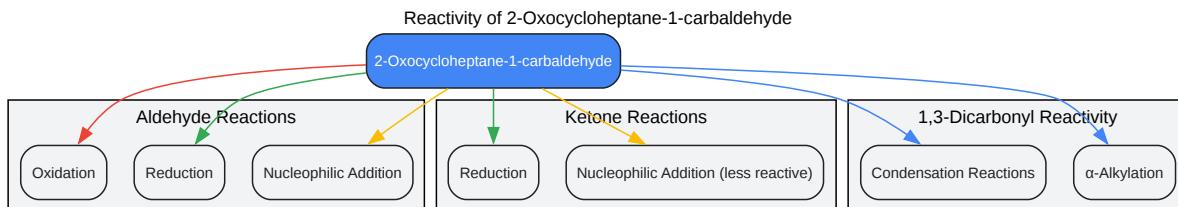
## Reactivity and Potential Applications

As a 1,3-dicarbonyl compound, **2-Oxocycloheptane-1-carbaldehyde** is expected to exhibit versatile reactivity, making it a valuable intermediate in organic synthesis. The presence of both a ketone and a more reactive aldehyde allows for selective transformations.

## Key Reactions

- Reactions with Nucleophiles: The aldehyde group is more susceptible to nucleophilic attack than the ketone. It can react with amines to form imines or enamines, and with alcohols to form acetals.
- Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, at the active methylene group between the two carbonyls.
- Oxidation and Reduction: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

## Logical Relationship: Reactivity of the Bifunctional Core



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Caption: Key reaction pathways for **2-Oxocycloheptane-1-carbaldehyde**.

## Potential Applications in Drug Development

The structural motif of **2-Oxocycloheptane-1-carbaldehyde** can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. Its ability to undergo cascade or domino reactions allows for the efficient construction of polycyclic systems, which are common in natural products and pharmaceutical agents.

## Safety and Handling

A specific safety data sheet (SDS) for **2-Oxocycloheptane-1-carbaldehyde** is not widely available. The following information is based on general knowledge of keto-aldehydes and data for analogous compounds.

- General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles.
  - Skin Protection: Wear protective gloves (e.g., nitrile rubber).

- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an organic vapor cartridge.
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet. The information on analogous compounds is provided for guidance and may not fully represent the properties of **2-Oxocycloheptane-1-carbaldehyde**.

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